molecular formula C11H11BrO3 B065698 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One CAS No. 175136-35-3

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One

Cat. No.: B065698
CAS No.: 175136-35-3
M. Wt: 271.11 g/mol
InChI Key: UUHAIZGEDARWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One involves several steps, typically starting with the formation of the benzodioxepin ring. The bromination of the benzodioxepin ring is achieved using bromine or a bromine-containing reagent under controlled conditions.

the general synthetic route involves standard organic synthesis techniques, including bromination and acylation reactions .

Chemical Reactions Analysis

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxepin ring system play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Biological Activity

1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, with the CAS number 175136-35-3, is a compound that belongs to the class of benzodioxepins. Its unique structure endows it with various biological activities that have been the subject of recent research. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H11BrO3
  • Molecular Weight : 271.11 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(=O)C1=CC2=C(OCCCO2)C=C1Br

Antimicrobial Activity

Research indicates that derivatives of benzodioxepins exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including multidrug-resistant (MDR) bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2–64 μg/mL, demonstrating their potential as new antimicrobial agents .

Anticancer Properties

The anticancer activity of benzodioxepin derivatives has also been explored. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Specific derivatives have been noted for their ability to inhibit tumor growth in animal models .

Anti-inflammatory Effects

The anti-inflammatory potential of benzodioxepin derivatives has been documented in several studies. These compounds are believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Serbian Chemical Society, researchers synthesized and tested several benzodioxepin derivatives for their antimicrobial activity. The results indicated that certain compounds exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further investigation into the mechanisms underlying these effects and the potential for developing new antibiotics .

Case Study 2: Anticancer Activity

A recent publication in MDPI explored the anticancer properties of benzodioxepin derivatives. The study demonstrated that specific compounds could effectively inhibit cancer cell proliferation and induce apoptosis through caspase activation. The findings suggest that these compounds may serve as lead candidates for further development into anticancer drugs .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MDR bacteria with MIC values 2–64 μg/mL
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
Anti-inflammatoryReduces pro-inflammatory cytokines

Properties

IUPAC Name

1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7(13)8-5-10-11(6-9(8)12)15-4-2-3-14-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHAIZGEDARWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1Br)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379639
Record name 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-35-3
Record name 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.